An In-depth Technical Guide to 8-Azido-octanoyl-OSu: A Versatile Tool for Bioconjugation and Chemical Biology
An In-depth Technical Guide to 8-Azido-octanoyl-OSu: A Versatile Tool for Bioconjugation and Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Azido-octanoyl-OSu, also known as 8-Azidooctanoic acid N-hydroxysuccinimide ester, is a versatile bifunctional crosslinker that serves as a valuable tool in chemical biology, proteomics, and drug development. This reagent enables the introduction of a terminal azide moiety onto biomolecules containing primary amines, such as proteins, peptides, and amino-modified oligonucleotides. The incorporated azide group can then be utilized in highly specific and efficient "click chemistry" reactions, primarily the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This two-step approach allows for the stable and specific conjugation of a wide array of reporter molecules, affinity tags, or drug candidates to the biomolecule of interest.[1]
This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with 8-Azido-octanoyl-OSu, empowering researchers to effectively integrate this powerful tool into their workflows.
Core Properties and Specifications
A thorough understanding of the physicochemical properties of 8-Azido-octanoyl-OSu is critical for its successful application. The following table summarizes its key quantitative data.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₈N₄O₄ | |
| Molecular Weight | 282.30 g/mol | |
| CAS Number | 2576471-56-0 | [1] |
| Appearance | White to off-white solid | |
| Purity | ≥95% | [2] |
| Solubility | Soluble in DMF, DMSO, and CH₂Cl₂ | |
| Storage and Stability | Store at -20°C for long-term use.[3] |
Mechanism of Action: A Two-Step Bioconjugation Strategy
The utility of 8-Azido-octanoyl-OSu lies in its two distinct reactive moieties: the N-hydroxysuccinimide (NHS) ester and the terminal azide group. This dual functionality allows for a sequential, two-step bioconjugation process.
Step 1: Amine Labeling
The NHS ester of 8-Azido-octanoyl-OSu reacts efficiently and specifically with primary amines (-NH₂) on biomolecules, primarily the ε-amino group of lysine residues and the N-terminal α-amino group of proteins and peptides. This reaction proceeds optimally at a slightly alkaline pH (typically 7.2-8.5) and results in the formation of a stable amide bond, covalently attaching the 8-azido-octanoyl linker to the target molecule.[4]
Step 2: Click Chemistry
Following the initial labeling and removal of excess reagent, the biomolecule is now "azide-functionalized." This terminal azide serves as a bioorthogonal handle for the second step: a highly specific and efficient cycloaddition reaction with an alkyne-containing molecule. This can be achieved through two primary methods:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This classic click reaction involves the use of a copper(I) catalyst to promote the formation of a stable triazole linkage between the azide and a terminal alkyne.[5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of copper is a concern (e.g., in living cells), a copper-free alternative can be employed. SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with the azide without the need for a catalyst.[1]
Figure 1: Two-step bioconjugation workflow using 8-Azido-octanoyl-OSu.
Experimental Protocols
The following protocols provide a general framework for the use of 8-Azido-octanoyl-OSu. Optimization may be required depending on the specific biomolecule and downstream application.
Protocol 1: Labeling of Proteins with 8-Azido-octanoyl-OSu
This protocol describes the general procedure for labeling a protein with 8-Azido-octanoyl-OSu to introduce an azide handle.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, HEPES) at pH 7.2-8.5. Avoid buffers containing primary amines (e.g., Tris).
-
8-Azido-octanoyl-OSu
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare 8-Azido-octanoyl-OSu Stock Solution: Immediately before use, prepare a 10 mM stock solution of 8-Azido-octanoyl-OSu in anhydrous DMF or DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the 8-Azido-octanoyl-OSu stock solution to the protein solution. The optimal molar excess should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring or rotation.
-
Purification: Remove the excess, unreacted 8-Azido-octanoyl-OSu and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
Characterization (Optional): The degree of labeling can be determined using techniques such as mass spectrometry.
-
Storage: Store the azide-labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an alkyne-containing reporter molecule to the azide-labeled protein via CuAAC.
Materials:
-
Azide-labeled protein
-
Alkyne-containing reporter molecule (e.g., alkyne-fluorophore, alkyne-biotin)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (prepare fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of the alkyne-reporter in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.
-
-
Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-reporter (2- to 5-fold molar excess over the protein), and the copper ligand (final concentration 1 mM).
-
Initiate the Reaction: In a separate tube, premix the CuSO₄ (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM). Add this mixture to the protein solution to initiate the click reaction.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.
-
Purification: Purify the labeled protein using a desalting column or dialysis to remove the catalyst and excess reagents.
Application Highlight: Photoaffinity Labeling of RNase L
A significant application of azide-containing probes is in photoaffinity labeling to identify and study protein-ligand interactions. While 8-Azido-octanoyl-OSu itself is not a photoaffinity label, it can be used to attach an azide handle to a molecule of interest, which can then be used in a "clickable" photoaffinity labeling workflow. A related example is the use of 8-azidoadenosine analogues for the photoaffinity labeling of RNase L.[6] This approach allows for the identification of binding partners and the characterization of binding sites.
The general workflow for such an experiment is as follows:
-
Probe Synthesis: An analog of a known ligand for the target protein is synthesized with an azide group (or a group that can be modified with an azide using a reagent like 8-Azido-octanoyl-OSu) and a photoreactive group (e.g., benzophenone, diazirine).
-
Incubation and Crosslinking: The photoaffinity probe is incubated with a cell lysate or purified protein. Upon irradiation with UV light, the photoreactive group forms a covalent bond with the interacting protein.
-
Click Reaction: The azide handle on the now covalently bound probe is used to attach a reporter tag (e.g., biotin for enrichment, a fluorophore for visualization) via a click reaction.
-
Analysis: The labeled protein can then be enriched using affinity purification (e.g., streptavidin beads for biotin-tagged proteins) and identified by mass spectrometry.
Figure 2: Workflow for photoaffinity labeling using a clickable azide probe.
Conclusion
8-Azido-octanoyl-OSu is a powerful and versatile chemical tool that facilitates the specific and efficient labeling of biomolecules. Its ability to introduce a bioorthogonal azide handle opens up a wide range of possibilities for bioconjugation, protein analysis, and drug development. By understanding its properties and employing the appropriate experimental protocols, researchers can leverage the power of click chemistry to advance their scientific discoveries.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 8-Azido-octanoic acid 95% | CAS: 217180-76-2 | AChemBlock [achemblock.com]
- 3. (R)-8-Azido-2-(Fmoc-amino)octanoic acid | CAS:1191429-18-1 | AxisPharm [axispharm.com]
- 4. interchim.fr [interchim.fr]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Synthesis, characterization, and biological properties of 8-azido- and 8-amino-substituted 2',5'-oligoadenylates - PubMed [pubmed.ncbi.nlm.nih.gov]
